4-methyl-1-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
The compound 4-methyl-1-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one features a triazolone core (1,2,4-triazol-5(4H)-one) substituted with a trifluoromethyl group at position 3 and a piperidin-4-yl moiety at position 1. The piperidine ring is further functionalized via a 5-methyl-1-phenylpyrazole-4-carbonyl group. This hybrid structure combines heterocyclic diversity (pyrazole, triazolone, piperidine) with a trifluoromethyl group, which is known to enhance metabolic stability and lipophilicity in medicinal chemistry applications .
Propriétés
IUPAC Name |
4-methyl-2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O2/c1-13-16(12-24-28(13)14-6-4-3-5-7-14)17(30)27-10-8-15(9-11-27)29-19(31)26(2)18(25-29)20(21,22)23/h3-7,12,15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTUFJJGMAILID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)N4C(=O)N(C(=N4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-methyl-1-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one represents a novel structure within the realm of heterocyclic compounds, particularly due to its unique combination of pyrazole and triazole rings. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.39 g/mol. The structure features a trifluoromethyl group, a piperidine moiety, and a pyrazole derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.39 g/mol |
| IUPAC Name | 4-methyl-1-(1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one |
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that derivatives of pyrazole and triazole exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures have effectively inhibited the growth of various Gram-positive and Gram-negative bacteria as well as fungi.
For instance:
- In vitro studies demonstrated that compounds with trifluoromethyl groups enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to the one have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study:
A study involving structurally related triazole derivatives reported IC50 values in the micromolar range against several cancer cell lines, indicating significant cytotoxicity .
Anti-inflammatory Effects
The anti-inflammatory effects of this compound may be attributed to its ability to inhibit key inflammatory pathways. Pyrazole derivatives are known to modulate the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
The biological activity is believed to stem from multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes and microbial metabolism.
- Receptor Binding: It could interact with specific receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that these compounds can modulate oxidative stress pathways, contributing to their anticancer properties.
Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Structural Features
Target Compound
- Core : 1,2,4-Triazol-5(4H)-one.
- Substituents :
- 3-(Trifluoromethyl) group.
- Piperidin-4-yl linked to a 5-methyl-1-phenylpyrazole-4-carbonyl group.
- Molecular Weight : Estimated >450 g/mol (based on similar compounds in and ).
Analogues
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole ()
- Core : Pyrazole.
- Substituents : Bromine at position 4, trifluoromethyl at position 3.
- Molecular Weight : 384 g/mol (GC-MS data) .
- Key Difference : Simpler pyrazole backbone lacking the triazolone-piperidine hybrid structure.
5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one () Core: Triazinone (1,2,4-triazin-6(1H)-one). Substituents: Chloro-pyrazole, nitrobenzoyl group. Key Difference: Triazinone core vs. triazolone; nitro group introduces distinct electronic effects compared to trifluoromethyl .
4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole ()
- Core : 1,2,3-Triazole.
- Substituents : Nitrophenyl and methoxyphenyl groups.
- Key Difference : Triazole core with nitro substituent; synthesized via copper-catalyzed click chemistry .
3-((1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one ()
Physicochemical Properties
Elemental Analysis
Stability and Reactivity
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step heterocyclic coupling. A representative approach involves:
- Step 1 : Formation of the pyrazole core via cyclocondensation of substituted phenylhydrazines with β-ketoesters or diketones under reflux (e.g., ethanol, 80°C, 12–24 hours) .
- Step 2 : Introduction of the trifluoromethyl-triazolone moiety through nucleophilic substitution or Cu-catalyzed azide-alkyne cycloaddition (CuAAC). For example, coupling 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one with a piperidinyl-pyrazole intermediate in THF/H₂O at 50°C for 16 hours yields the target compound with ~60–61% efficiency .
- Optimization : Key parameters include solvent polarity (THF > DMF), catalyst loading (CuSO₄/ascorbate for CuAAC), and temperature control to minimize side reactions.
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent patterns (e.g., trifluoromethyl singlet at δ ~110–120 ppm in ¹³C NMR) .
- FT-IR : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (pyrazole-4-carbonyl, triazolone) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₂F₃N₇O₂: 510.1825).
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms piperidine-triazole ring conformation .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Enzyme inhibition : Screen against kinases (e.g., PI3K, mTOR) using fluorescence-based assays (IC₅₀ determination).
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation for in vivo studies.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Crystal growth : Diffraction-quality crystals are obtained via slow evaporation from DCM/hexane (1:2) at 4°C .
- Refinement : Use SHELXL for structure solution. Key parameters include:
- R-factor : Aim for < 0.05 by iterative refinement of anisotropic displacement parameters.
- Twinned data : Apply HKLF 5 in SHELXL for handling pseudo-merohedral twinning .
- Validation : Check for hydrogen bonding (e.g., N–H···O interactions in triazolone) and π-stacking of phenyl groups .
Q. How to address conflicting spectral data (e.g., NMR vs. XRD)?
- Case study : If NMR suggests axial chirality in the piperidine ring but XRD shows equatorial conformation:
- Re-examine NMR solvent effects (e.g., DMSO may stabilize rare conformers).
- Perform DFT calculations (B3LYP/6-311G**) to compare energy barriers between conformers .
- Use variable-temperature NMR to detect dynamic equilibria.
Q. What computational strategies predict binding modes and selectivity for target proteins?
- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., PI3Kγ PDB: 1E7U). Prioritize poses with trifluoromethyl group in hydrophobic subpockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable).
- Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .
Q. How to design structure-activity relationship (SAR) studies for lead optimization?
- Core modifications : Replace trifluoromethyl with –CF₂H or –OCF₃ to evaluate steric/electronic effects on potency .
- Piperidine substitution : Introduce methyl or fluoro groups at C-4 to modulate lipophilicity (clogP calculated via ChemAxon).
- Triazolone bioisosteres : Substitute triazolone with oxadiazole or thiadiazole to improve metabolic stability .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields (e.g., 60% vs. 40%)?
- Variables : Differences in catalyst purity (e.g., CuSO₄·5H₂O vs. anhydrous), solvent dryness, or inert atmosphere (N₂ vs. air).
- Mitigation : Replicate reactions using strictly anhydrous THF and degassed solvents. Monitor progress via TLC (hexane:EtOAc 3:1) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Protocols
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| 1 | Phenylhydrazine, β-ketoester, reflux | 75–85% | |
| 2 | CuAAC in THF/H₂O, 50°C, 16 hrs | 60–61% | |
| 3 | Piperidine coupling, DCM, RT | 50–55% |
Q. Table 2. Key Spectral Data
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| ¹³C NMR | δ 158.9 (C=O), 144.5 (CF₃) | Confirms triazolone and CF₃ |
| FT-IR | 1685 cm⁻¹ (C=O stretch) | Carbonyl group present |
| XRD | Dihedral angle: 85.3° (piperidine-triazole) | Validates non-planar geometry |
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